molecular formula C22H31N3O5S B1225972 3-(1-Carboxy-5-(4-piperidyl)pentyl)amino-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-5-acetic acid CAS No. 100277-62-1

3-(1-Carboxy-5-(4-piperidyl)pentyl)amino-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-5-acetic acid

Numéro de catalogue: B1225972
Numéro CAS: 100277-62-1
Poids moléculaire: 449.6 g/mol
Clé InChI: VGLXNWGVKZBOQS-IRXDYDNUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Analyse Des Réactions Chimiques

Types de réactions

Le CV 5975 subit plusieurs types de réactions chimiques, notamment :

Réactifs et conditions courants

Produits principaux

Le produit principal formé à partir de ces réactions est le CV 5975, avec un excès énantiomérique et une pureté élevés .

Applications de la recherche scientifique

Le CV 5975 a été principalement étudié pour son potentiel dans le traitement des maladies cardiovasculaires, en particulier l'hypertension et l'insuffisance cardiaque . Ses effets antihypertenseurs puissants et durables en font un candidat prometteur pour un développement ultérieur . De plus, le CV 5975 a été étudié pour sa capacité à inhiber l'activité de l'enzyme de conversion de l'angiotensine dans divers tissus, y compris l'aorte, le rein et le cerveau .

Mécanisme d'action

Le CV 5975 exerce ses effets en inhibant l'activité de l'enzyme de conversion de l'angiotensine, qui joue un rôle crucial dans la régulation de la pression artérielle . En inhibant cette enzyme, le CV 5975 réduit la production d'angiotensine II, un puissant vasoconstricteur, conduisant à une vasodilatation et à une diminution subséquente de la pression artérielle . L'action antihypertensive du composé est également en partie médiée par des mécanismes inconnus .

Applications De Recherche Scientifique

Antihypertensive Activity

CV-5975 has demonstrated significant antihypertensive effects in several animal models. Research indicates that it exerts a dose-dependent reduction in blood pressure in spontaneously hypertensive rats and other hypertensive models. Notably:

  • Potency : CV-5975 has been shown to be more potent than enalapril, another well-known ACE inhibitor.
  • Duration : The antihypertensive effect of CV-5975 is sustained over time, with studies indicating a longer duration of action compared to traditional ACE inhibitors .

Combination Therapy

Research has also explored the efficacy of CV-5975 in combination with other antihypertensive agents, such as hydrochlorothiazide. This combination has shown enhanced blood pressure-lowering effects compared to either drug alone .

Study 1: Efficacy in Hypertensive Models

In a series of experiments involving normotensive and hypertensive rats, various doses of CV-5975 (ranging from 1 to 10 mg/kg) were administered orally. The results indicated:

Model TypeDose (mg/kg)Blood Pressure Reduction (mmHg)Comparison with Enalapril
Spontaneously Hypertensive10SignificantMore potent
2-Kidney, 1 Clip Hypertensive10MarkedMore marked
Normotensive Rats10ReducedNot effective

This study highlights the compound's effectiveness across different hypertensive models and its superiority over enalapril in certain contexts .

Study 2: Long-Term Administration Effects

A long-term study assessed the effects of repeated administration of CV-5975 on blood pressure control in hypertensive dogs. Results showed that:

  • Continuous treatment led to consistent blood pressure control.
  • The compound maintained its efficacy over extended periods without significant side effects.

These findings suggest that CV-5975 could be a viable option for chronic management of hypertension .

Structure-Activity Relationship

The structure of CV-5975 plays a crucial role in its biological activity. The piperidyl group at the amino position significantly contributes to its ACE inhibitory activity. Structure-activity relationship studies indicate that modifications in the carbon chain length attached to the piperidyl moiety can alter the potency and duration of action .

Activité Biologique

3-(1-Carboxy-5-(4-piperidyl)pentyl)amino-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-5-acetic acid, commonly referred to as CV-5975, is a compound that has garnered significant attention due to its potent biological activities, particularly as an angiotensin-converting enzyme (ACE) inhibitor. This article synthesizes available research on its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

CV-5975 belongs to the class of 1,5-benzothiazepine derivatives. Its chemical structure is characterized by a piperidyl moiety and a carboxylic acid functional group which are critical for its biological activity. The molecular formula is C22H31N3O5S, with a molecular weight of 449.6 g/mol .

CV-5975 primarily functions as an ACE inhibitor. ACE plays a crucial role in the renin-angiotensin system (RAS), which regulates blood pressure and fluid balance. By inhibiting ACE, CV-5975 effectively lowers blood pressure and exhibits antihypertensive properties. Studies have shown that CV-5975 demonstrates a longer duration of action compared to traditional ACE inhibitors like enalapril .

Antihypertensive Activity

Research indicates that CV-5975 exhibits significant antihypertensive effects in various animal models. In spontaneously hypertensive rats, it has been shown to produce a dose-dependent reduction in blood pressure that is more sustained than that of enalapril . The compound's efficacy was enhanced when administered repeatedly or in combination with hydrochlorothiazide.

Structure-Activity Relationship (SAR)

The presence of the piperidyl group at the 3-position has been identified as a key determinant for the compound's ACE inhibitory activity. Variations in the carbon chain length of the 1-carboxy-omega-(4-piperidyl)alkyl group further influence the potency and duration of action .

Antimicrobial Activity

Some studies have explored the antimicrobial properties of benzothiazepine derivatives. While specific data on CV-5975's antimicrobial activity is limited, related compounds have shown effectiveness against various pathogens including Candida albicans and Escherichia coli .

Anti-inflammatory and Anticancer Activities

Emerging evidence suggests that benzothiazepine derivatives may also possess anti-inflammatory and anticancer properties. For instance, some analogs have demonstrated cytotoxic effects against human cancer cell lines . The anti-inflammatory potential could be attributed to their ability to inhibit certain inflammatory pathways, although specific studies on CV-5975 are needed to confirm these effects.

Preclinical Studies

A series of preclinical studies have validated the antihypertensive efficacy of CV-5975. In one study involving normotensive and hypertensive rat models, CV-5975 was administered at varying doses (1 to 10 mg/kg). Results indicated a marked reduction in blood pressure with sustained effects over time .

Comparative Studies

Comparative studies with other ACE inhibitors revealed that CV-5975 not only inhibits ACE but may also engage additional mechanisms contributing to its antihypertensive effects. This multifaceted action could provide therapeutic advantages over existing medications .

Propriétés

Numéro CAS

100277-62-1

Formule moléculaire

C22H31N3O5S

Poids moléculaire

449.6 g/mol

Nom IUPAC

(2S)-2-[[(3R)-5-(carboxymethyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl]amino]-6-piperidin-4-ylhexanoic acid

InChI

InChI=1S/C22H31N3O5S/c26-20(27)13-25-18-7-3-4-8-19(18)31-14-17(21(25)28)24-16(22(29)30)6-2-1-5-15-9-11-23-12-10-15/h3-4,7-8,15-17,23-24H,1-2,5-6,9-14H2,(H,26,27)(H,29,30)/t16-,17-/m0/s1

Clé InChI

VGLXNWGVKZBOQS-IRXDYDNUSA-N

SMILES

C1CNCCC1CCCCC(C(=O)O)NC2CSC3=CC=CC=C3N(C2=O)CC(=O)O

SMILES isomérique

C1CNCCC1CCCC[C@@H](C(=O)O)N[C@H]2CSC3=CC=CC=C3N(C2=O)CC(=O)O

SMILES canonique

C1CNCCC1CCCCC(C(=O)O)NC2CSC3=CC=CC=C3N(C2=O)CC(=O)O

Synonymes

3-(1-carboxy-5-(4-piperidyl)pentyl)amino-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-5-acetic acid
CV 5975
CV 5975, (R*,S*)-(+-)-isomer
CV 5975, (R-(R*,R*))-isomer
CV 5975, (S-(R*,R*))-isomer
CV-5975

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.